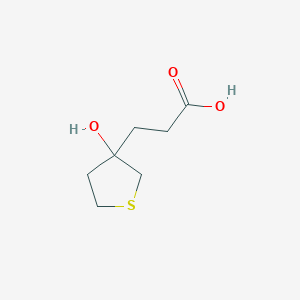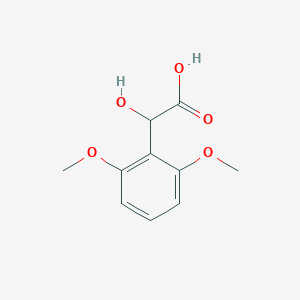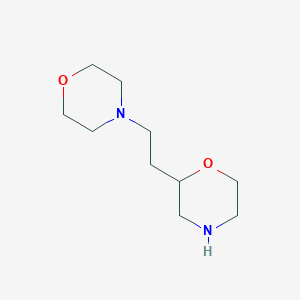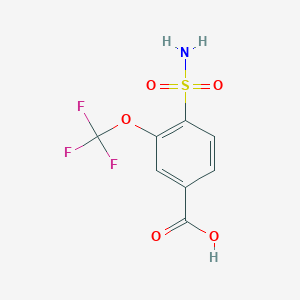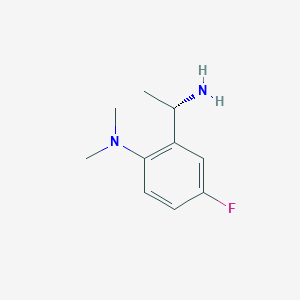
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral primary amine that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the para position of the aniline ring, an aminoethyl group at the ortho position, and two methyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalytic methods. One common approach is the asymmetric transformation of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . This method is appealing due to its straightforward nature and ability to produce enantiomerically pure primary amines.
Industrial Production Methods
Industrial production of this compound often employs engineered transaminase polypeptides. These biocatalysts have improved properties compared to naturally occurring transaminases, allowing for the efficient conversion of substrates like 3’-hydroxyacetophenone to the desired chiral amine in high enantiomeric excess .
化学反応の分析
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or ketones.
Reduction: Regeneration of the primary amine.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of active pharmaceutical ingredients and other fine chemicals.
作用機序
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. This external aldimine is then deprotonated, forming a planar quinonoid intermediate, which undergoes further transformations to produce the desired products .
類似化合物との比較
Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Phenylethylamine
- (S)-3-(1-Aminoethyl)-4-fluoroaniline
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom and the (S)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H15FN2 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |
InChIキー |
AXTDJCWTDXAMFC-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)F)N(C)C)N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




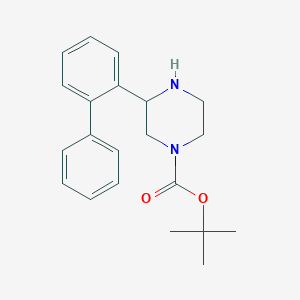
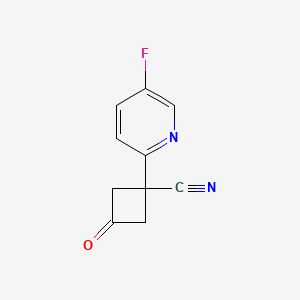
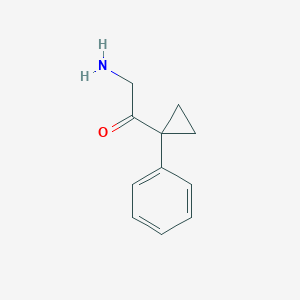

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
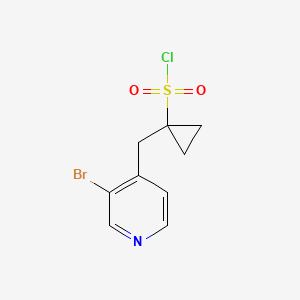
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
